Muscalure
Overview
Description
Molecular Structure Analysis
The molecular formula of Muscalure is C₂₃H₄₆ , with an average mass of approximately 322.6 Da . Its structure consists of a long hydrocarbon chain (tricosene) with a double bond at the 9th carbon position (hence the name (Z)-9-Tricosene ). The double bond configuration is essential for its biological activity.
Scientific Research Applications
Pheromone in Houseflies
Muscalure is known as the sex pheromone of the housefly . It is present on the cuticles of female houseflies and plays a crucial role in attracting male houseflies . This property is extensively studied and utilized in various research and practical applications.
Insect Attractant
Beyond houseflies, Muscalure acts as an insect attractant for various other species . Its ability to lure insects can be used in pest management strategies, particularly in traps designed to control insect populations .
Biochemical Research
Muscalure is used in biochemical research due to its unique properties . Its interactions with various organisms and its role in their behavioral patterns provide valuable insights into insect biochemistry and physiology .
Synthesis Studies
The synthesis of Muscalure from readily available compounds like ethyl oleate has been developed and studied . These studies contribute to the field of organic chemistry, particularly in the synthesis of complex organic compounds .
Gas Chromatography/Mass Spectrometry
Muscalure is used in technical materials and can be quantified using methods like capillary gas chromatography and gas chromatography/mass spectrometry . This allows for the determination and confirmation of cis-9-Tricosene in these materials .
Photooxygenation Studies
The photooxygenation of Muscalure has been studied, contributing to the understanding of oxygen radicals in chemistry and biology . These studies can have implications in various fields, including environmental science and health research .
Mechanism of Action
Target of Action
Muscalure, also known as cis-9-Tricosene, is a sex pheromone produced by female house flies (Musca domestica) to attract males . It is also one of the communication pheromones released during the waggle dance in bees . The primary targets of Muscalure are male house flies and bees. The compound interacts with their olfactory receptors, specifically the antennal basiconic Or7a receptors .
Mode of Action
Muscalure works by mimicking the natural sex pheromones produced by female house flies. When released into the environment, male flies are attracted to the source of the pheromone, believing it to be a potential mate . In Drosophila, it induces aggregation behavior and is an oviposition guidance cue for females .
Biochemical Pathways
Muscalure is biosynthesized in house flies from nervonic acid . The acid is converted into the acyl-CoA derivative and then reduced to the aldehyde (Z)-15-tetracosenal. Through a decarboxylation reaction, the aldehyde is converted to (Z)-9-tricosene . This process is mediated by a cytochrome P450 enzyme and requires oxygen (O2) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Pharmacokinetics
It is known that the compound is non-toxic to humans . It is highly toxic to aquatic invertebrates but practically non-toxic to freshwater fish . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Muscalure.
Result of Action
The primary result of Muscalure’s action is the attraction of male house flies and bees towards the source of the pheromone. This leads to aggregation behavior in these insects . As a pesticide, Muscalure is used in fly paper and other traps to lure male flies, trap them, and prevent them from reproducing .
Action Environment
The effectiveness of Muscalure can be influenced by various environmental factors. Its major environmental pathways include volatilization and microbial degradation . It is considered safe for humans, wildlife, and the environment . It is highly toxic to aquatic invertebrates, indicating that its use should be carefully managed in environments near water bodies .
properties
IUPAC Name |
(Z)-tricos-9-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWHGRNPLFNDJ-ZPHPHTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032653 | |
Record name | cis-Tricos-9-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | (Z)-9-Tricosene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9485 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(Z)-9-Tricosene | |
CAS RN |
27519-02-4 | |
Record name | (Z)-9-Tricosene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27519-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muscalure | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027519024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Tricosene, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Tricos-9-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-tricos-9-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUSCALURE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BSP6HFW73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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